molecular formula C4H4N2O4 B133025 Dialuric acid CAS No. 444-15-5

Dialuric acid

Cat. No. B133025
CAS RN: 444-15-5
M. Wt: 144.09 g/mol
InChI Key: BVEWMNTVZPFPQI-UHFFFAOYSA-N
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Description

Dialuric acid is a crystalline heterocyclic acid formed by the reduction of alloxan or the oxidation of uric acid . It is a member of the class of barbiturates that is barbituric acid in which a hydrogen attached to a ring carbon is replaced by a hydroxy group .


Synthesis Analysis

The murexide test used for identification of uric acid involves the degradative oxidation of uric acid by means of nitric acid and then a combination to yield a two-ring product, purpuric acid . By the action of nitric acid, uric acid is converted to some extent into alloxantin, a molecular compound of alloxan and dialuric acid . Dialuric acid is obtained by reduction of alloxan with hydrogen sulphide .


Molecular Structure Analysis

Dialuric acid has a molecular formula of C4H4N2O4 . Its molecular weight is 144.09 g/mol . The InChIKey of dialuric acid is BVEWMNTVZPFPQI-UHFFFAOYSA-N . The strong binding affinity between dialuric acid and MAPT protein has been indicated by molecular docking .


Chemical Reactions Analysis

The redox cycle between alloxan, a mild oxidizing agent, and its reduction partner, dialuric acid, involves the one-electron reduction of alloxan followed by protonation, yielding a stable neutral radical .


Physical And Chemical Properties Analysis

Dialuric acid has a density of 1.7±0.1 g/cm3 . Its index of refraction is 1.551 . It has 6 hydrogen bond acceptors and 3 hydrogen bond donors . Its polar surface area is 96 Å2 .

Scientific Research Applications

Mechanism of Action

Target of Action

Dialuric acid, a reduction product of alloxan, primarily targets pancreatic beta cells . It preferentially accumulates in these cells via the GLUT2 glucose transporter . Another key target is the microtubule-associated protein tau (MAPT), which plays a crucial role in microtubule dynamics and neuronal outgrowth .

Mode of Action

In the presence of intracellular thiols, especially glutathione, dialuric acid participates in a cyclic redox reaction with alloxan, its parent compound . This reaction generates reactive oxygen species (ROS), including superoxide radicals, hydrogen peroxide, and, in a final iron-catalysed reaction step, hydroxyl radicals . Dialuric acid can also bind to MAPT, inducing toxicity by hyperphosphorylating the tau protein .

Biochemical Pathways

The ROS generated by dialuric acid’s redox reaction with alloxan can cause significant damage to the beta cells . These cells have a particularly low antioxidative defence capacity, making them susceptible to oxidative stress . The hyperphosphorylation of tau protein disrupts its normal function and leads to a condition known as tauopathies .

Pharmacokinetics

Dialuric acid can enter the beta cells of the islets of Langerhans and bind to MAPT . It is also suggested that dialuric acid can cross the blood-brain barrier (BBB) and the Caco-2 cells, and it is absorbed by the human intestine . This indicates that dialuric acid can reach its target sites and accumulate to toxic levels .

Result of Action

The hydroxyl radicals generated by the autoxidation of dialuric acid are ultimately responsible for the death of the beta cells . This leads to a state of insulin-dependent diabetes, often referred to as 'alloxan diabetes’ . The hyperphosphorylation of tau protein by dialuric acid can cause destruction to pancreatic beta cells, leading to diabetes mellitus .

Action Environment

The action of dialuric acid can be influenced by various environmental factors. For instance, the presence of intracellular thiols, especially glutathione, is crucial for the redox reaction between alloxan and dialuric acid . Moreover, the compound’s toxicity can be affected by the levels of glucose transporters and the antioxidative defence capacity of the target cells .

Future Directions

Future research directions could involve further investigation of the redox cycle between alloxan and dialuric acid . There is also an urgent need for more and better research on different diuretic strategies in patients with heart failure .

properties

IUPAC Name

5-hydroxy-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O4/c7-1-2(8)5-4(10)6-3(1)9/h1,7H,(H2,5,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEWMNTVZPFPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265223
Record name 5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dialuric acid

CAS RN

444-15-5
Record name 5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444-15-5
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Record name 5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxybarbituric acid
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Record name Dialuric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does dialuric acid interact with biological systems?

A1: Dialuric acid readily undergoes autoxidation in the presence of oxygen [, , , , , ]. This process generates reactive oxygen species (ROS) such as superoxide radicals, hydrogen peroxide, and hydroxyl radicals [, , , , , , , , ]. These ROS can cause oxidative damage to various cellular components, including lipids, proteins, and DNA [, , , , , , , , ], leading to cytotoxicity [, , , , , , ].

Q2: What is the role of glutathione in dialuric acid-induced toxicity?

A2: While glutathione can initially reduce alloxan to dialuric acid, it also participates in a redox cycle with dialuric acid, further promoting ROS generation and exacerbating oxidative stress [, , , ].

Q3: How does dialuric acid affect pancreatic beta cells?

A3: Dialuric acid, along with alloxan, contributes to the destruction of pancreatic beta cells, leading to experimental diabetes [, , , , , , , ]. This effect is primarily attributed to the generation of ROS, particularly in the presence of intracellular thiols like glutathione [, , , , , ].

Q4: What is the molecular formula and weight of dialuric acid?

A4: The molecular formula of dialuric acid is C4H4N2O4, and its molecular weight is 144.09 g/mol.

Q5: Is there spectroscopic data available for dialuric acid?

A5: Yes, studies have investigated the proton magnetic resonance (1H NMR) of dialuric acid, particularly regarding its tautomeric forms [].

Q6: How does the presence of water affect dialuric acid?

A6: Dialuric acid exists as a monohydrate in its crystalline form []. Desolvation of these crystals can occur, but the resulting anhydrous form is still susceptible to oxidation, especially in humid environments []. High humidity accelerates the solid-state oxidation of dialuric acid to alloxantin [].

Q7: Have there been any computational studies on dialuric acid?

A8: Yes, density functional theory (DFT) has been used to investigate the redox cycle between alloxan and dialuric acid []. This study provided insights into the thermodynamics of the electron and proton transfer steps involved in the cycle [].

Q8: How does the structure of dialuric acid relate to its reactivity?

A9: The presence of the enediol group in dialuric acid makes it susceptible to oxidation [, ]. This structural feature is essential for its participation in redox reactions and the generation of ROS [, ].

Q9: How can the stability of dialuric acid be enhanced?

A10: Dialuric acid is inherently unstable due to its susceptibility to oxidation [, , , , , ]. Strategies to enhance its stability often involve minimizing exposure to oxygen and controlling environmental factors such as humidity [].

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